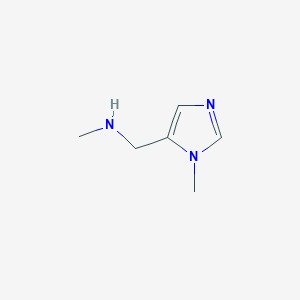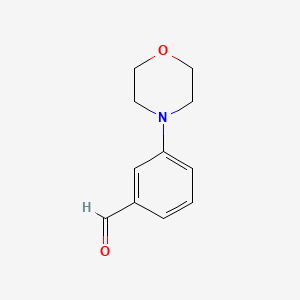
2-Methoxy-4-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 886500-35-2 . It has a molecular weight of 285.06 and is commonly used as a reactant in organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene . The InChI code provides a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound’s density is 1.594 g/mL at 25 °C .Scientific Research Applications
Synthesis of Bioreductive Drugs
“2-Methoxy-4-(trifluoromethoxy)benzyl bromide” may be used in the synthesis of bioreductive drugs . For example, it can be used to synthesize (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), a bioreductive drug .
Protection of Hydroxyl Groups
While not directly related to “2-Methoxy-4-(trifluoromethoxy)benzyl bromide”, its close relative “4-Methoxybenzyl bromide” is known to be used for the protection of hydroxyl groups . It’s possible that “2-Methoxy-4-(trifluoromethoxy)benzyl bromide” could have similar applications in protecting hydroxyl groups in complex organic synthesis.
Material Science Research
Given its unique chemical structure, “2-Methoxy-4-(trifluoromethoxy)benzyl bromide” could potentially be used in material science research . The trifluoromethoxy group in particular could impart interesting properties to materials.
Chromatography
Again, while not directly related to “2-Methoxy-4-(trifluoromethoxy)benzyl bromide”, its close relative “4-(Trifluoromethoxy)benzyl bromide” is mentioned in the context of chromatography . It’s possible that “2-Methoxy-4-(trifluoromethoxy)benzyl bromide” could have similar applications in this field.
Safety and Hazards
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a synthetic intermediate that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . This process involves the transfer of an organoboron group from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group during the transmetalation step .
Biochemical Pathways
The SM coupling reaction is a critical biochemical pathway affected by this compound . This reaction is a widely-used method for forming carbon-carbon bonds, and it is particularly notable for its mild reaction conditions and tolerance of various functional groups . The compound’s role in this reaction can influence the formation of various organic compounds .
Pharmacokinetics
Its physical and chemical properties, such as its liquid form and density , may influence its behavior in a chemical reaction or a biological system.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including those with antitubercular and anti-allergic activities .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is typically carried out under mild conditions , and deviations from these conditions could impact the efficiency of the reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other reactive species .
properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHGFGOMOVIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407443 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzyl bromide | |
CAS RN |
886500-35-2 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

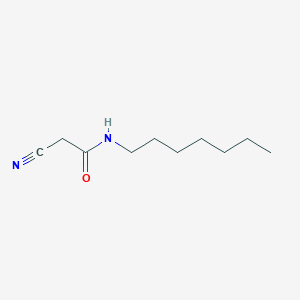
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


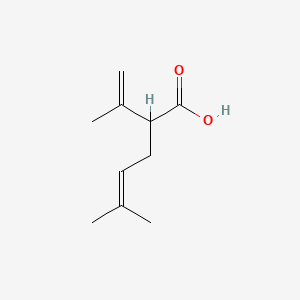


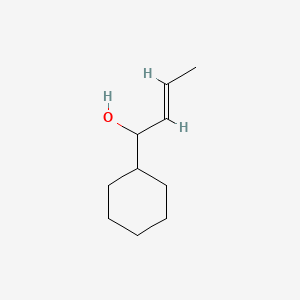
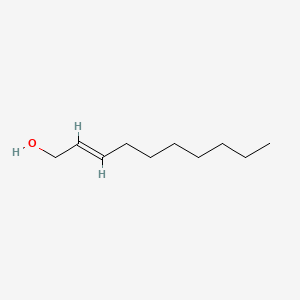
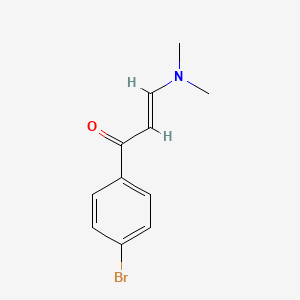

![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
